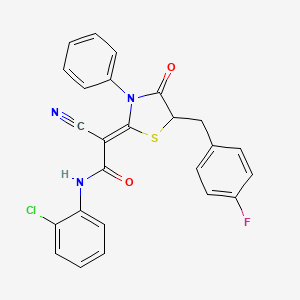![molecular formula C13H9FO3 B2617283 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 851398-31-7](/img/structure/B2617283.png)
3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid is not fully understood. However, it is believed to act by forming a complex with a variety of substrates, including proteins, nucleic acids, and other small molecules. This complex then undergoes a series of chemical reactions, resulting in the formation of a variety of products, including fluorinated molecules, polymers, and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a variety of effects, including the modulation of enzyme activity, the inhibition of oxidative stress, and the stimulation of cell proliferation. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The advantages of using 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid in lab experiments include its high reactivity, low cost, and ease of synthesis. In addition, it is a versatile compound with a wide range of potential applications. The main limitation of using this compound in lab experiments is its potential toxicity. Therefore, it is important to take proper safety precautions when handling this compound.
将来の方向性
The potential future directions of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid include the development of novel drugs and agrochemicals, the development of materials for medical devices and implants, and the development of fluorescent probes for bioimaging applications. In addition, it could be used in the synthesis of novel polymers, fluorinated molecules, and other materials. Finally, it could be used in the development of new catalysts and reagents for organic synthesis.
合成法
The synthesis of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid can be achieved through a variety of methods, including the use of organometallic reagents and the use of organosilicon reagents. The most common method is the use of organometallic reagents, such as magnesium or lithium, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method is generally preferred due to its simplicity and efficiency. Another method is the use of organosilicon reagents, such as trichlorosilane, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method is generally preferred due to its higher yield and shorter reaction time.
科学的研究の応用
3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid has a wide range of potential applications in scientific research. It is a key intermediate in the synthesis of many organic compounds, such as fluorinated molecules, polymers, and other materials. In addition, it has been used as a starting material for the synthesis of novel drugs and agrochemicals. It has also been used in the synthesis of materials for medical devices and implants. Finally, it has been used in the synthesis of fluorescent probes for bioimaging applications.
特性
IUPAC Name |
(E)-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDSFOSUBHYSDL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2617200.png)
![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)

![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)
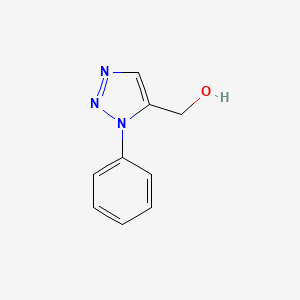
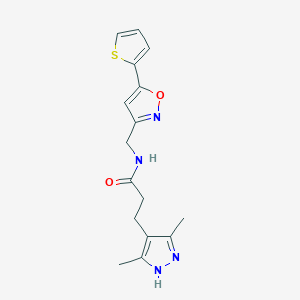
![rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid](/img/structure/B2617208.png)
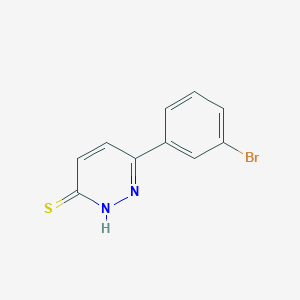
![2-[2-(2-Morpholin-4-ylethoxy)ethoxy]ethanol](/img/structure/B2617212.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2617213.png)
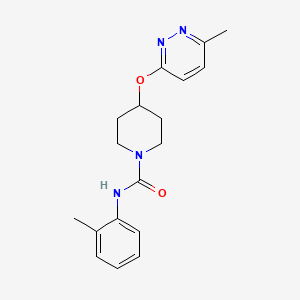
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole](/img/structure/B2617217.png)
![N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide](/img/structure/B2617221.png)
